An In-depth Technical Guide to the Structural Analysis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
An In-depth Technical Guide to the Structural Analysis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Abstract: The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of various biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a unique three-dimensional framework for interacting with biological targets. This guide focuses on the structural analysis of a specific derivative, 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, and its analogues. While detailed experimental data for this exact compound is not extensively available in public literature, this document consolidates information on its core structure, methods for its synthesis and characterization based on closely related analogues, and its relevance in a therapeutic context.
Core Molecular Structure
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a pyrrolidine ring fused with an epoxide ring. The nitrogen atom at position 3 is substituted with a benzyl group. This structure (CAS No. 75390-09-9) combines the rigidity of the bicyclo[3.1.0]hexane system with the synthetic versatility of the benzyl protecting group. The epoxide ring introduces significant strain, making it a key reactive site for ring-opening reactions, which is a common strategy in the synthesis of more complex nitrogen-containing molecules.[3][4][5]
Caption: Molecular structure of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane.
Synthesis and Experimental Protocols
The synthesis of the 6-oxa-3-azabicyclo[3.1.0]hexane core is typically achieved through the epoxidation of a pyrroline precursor. While a specific protocol for the 3-Benzyl derivative is not detailed in readily accessible literature, the procedure for the closely related 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane serves as an excellent reference methodology.[6] The benzyl group can be introduced via standard N-alkylation techniques.
Experimental Protocol: Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane [6]
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Objective: To synthesize the bicyclic epoxide core from an alkene precursor.
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Materials:
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N-Boc-3-pyrroline (1.0 eq)
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meta-Chloroperoxybenzoic acid (m-CPBA) (approx. 1.25 eq)
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Dichloromethane (DCM)
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Aqueous sodium sulfite (Na₂SO₃) solution
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Aqueous sodium bicarbonate (NaHCO₃) solution
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Procedure:
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N-Boc-3-pyrroline (e.g., 4.0 g, 0.024 mol) is dissolved in dichloromethane (40 mL) at room temperature.[6]
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m-CPBA (0.3 mol) is added to the solution.[6]
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The reaction mixture is stirred at room temperature for 12 hours.[6]
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Reaction progress is monitored by an appropriate method (e.g., TLC).
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Upon completion, the reaction is quenched by adding aqueous sodium sulfite solution to destroy excess peroxide.[6]
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The organic layer is separated and washed with aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.[6]
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The organic phase is dried and concentrated under reduced pressure to yield the product, 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane.[6]
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Caption: Experimental workflow for the synthesis of the bicyclic core.
Structural Characterization Data
Structural elucidation of bicyclic aziridines and epoxides relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7] While a complete dataset for 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is not publicly available, the reported ¹H NMR data for its 3-Boc analogue provides insight into the chemical shifts expected for the core proton environments.[6]
Table 1: ¹H NMR Spectroscopic Data for 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Protons) | Reference |
| 3.73 | m | 2H | H-2, H-5 (Pyrrolidine) | [6] |
| 3.60 | m | 2H | H-1, H-4 (Bridgehead) | [6] |
| 3.23 | m | 2H | H-2, H-5 (Pyrrolidine) | [6] |
| 1.37 | s | 9H | tert-Butyl (Boc group) | [6] |
Data acquired in CDCl₃ at 400 MHz.
For the title compound, 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, one would additionally expect to see signals corresponding to the benzylic protons (a singlet around 3.5-4.5 ppm) and the aromatic protons of the phenyl ring (multiplets between 7.2-7.4 ppm). Further 2D NMR experiments, such as COSY, HSQC, and HMBC, would be required for unambiguous assignment of all proton and carbon signals.
Biological and Therapeutic Context
The 3-azabicyclo[3.1.0]hexane ring system is recognized as a "bioisostere" or conformationally-restricted analogue of piperidine and other amine-containing motifs found in bioactive molecules.[2] This structural rigidity can lead to enhanced binding affinity and selectivity for specific biological targets.
Derivatives of this scaffold are notably explored as modulators of metabotropic glutamate receptors (mGluRs), specifically as positive allosteric modulators (PAMs) of the mGluR2 receptor.[1] mGluR2 is a key therapeutic target for neurological and psychiatric disorders, including anxiety and schizophrenia. PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous ligand, glutamate. This offers a more nuanced approach to modulating neurotransmission compared to direct agonists or antagonists.
Caption: Role of an mGluR2 PAM in modulating synaptic glutamate release.
Conclusion
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is a member of a structurally significant class of heterocyclic compounds with established relevance in medicinal chemistry. While a comprehensive public dossier on this specific molecule is sparse, its structural analysis can be reliably inferred from established methodologies and data from closely related analogues. The synthetic accessibility of the core via epoxidation, coupled with the therapeutic potential of the scaffold as demonstrated by its use in developing CNS drug candidates, ensures that this and similar compounds will remain of high interest to the drug development community. Further research into specific derivatives like the 3-Benzyl variant is warranted to fully explore their unique chemical properties and biological activities.
References
- 1. US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 6. 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane | 114214-49-2 [chemicalbook.com]
- 7. BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
